Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with tert-butyl, amino, bromo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Introduction of the Bromo Group: Bromination of the oxazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Esterification: The carboxylate group can be introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromo group with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Dehalogenated oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of complex organic molecules.
Material Science: It may be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the structure of the final bioactive molecule derived from this compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate: Similar structure with a chloro group instead of a bromo group.
Tert-butyl 5-amino-4-fluoro-1,2-oxazole-3-carboxylate: Similar structure with a fluoro group instead of a bromo group.
Tert-butyl 5-amino-4-iodo-1,2-oxazole-3-carboxylate: Similar structure with an iodo group instead of a bromo group.
Uniqueness
Tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is unique due to the presence of the bromo group, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling, allowing for the introduction of various substituents. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O3/c1-8(2,3)13-7(12)5-4(9)6(10)14-11-5/h10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWYVYDJZRBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.